molecular formula C6H8N2O2S B2392823 2-Amino-5-ethyl-1,3-thiazole-4-carboxylic acid CAS No. 1383626-36-5

2-Amino-5-ethyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B2392823
CAS No.: 1383626-36-5
M. Wt: 172.2
InChI Key: ZDVXVYYCBTZEHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-ethyl-1,3-thiazole-4-carboxylic acid is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Mechanism of Action

Target of Action

Ethyl 2-aminothiazole-4-carboxylic acid is a derivative of 2-aminothiazole, which has been found to have significant therapeutic roles in medicinal chemistry . The primary targets of this compound are various human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . It also targets bacterial clinical isolates (MDRs) and fungal strains .

Mode of Action

The compound interacts with its targets by inhibiting their activity. For instance, it has been found to have potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . In the case of bacterial and fungal strains, the compound shows significant antibacterial and antifungal potential . The compound’s interaction with the target enzyme UDP-N-acetylmuramate/l-alanine ligase has also been evaluated through docking studies .

Biochemical Pathways

2-aminothiazole derivatives, in general, have been found to possess a broad pharmacological spectrum . They are used as starting materials for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .

Result of Action

The result of the action of Ethyl 2-aminothiazole-4-carboxylic acid is the inhibition of the growth of various human cancerous cell lines and bacterial and fungal strains . For instance, certain synthesized compounds showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .

Action Environment

The action, efficacy, and stability of Ethyl 2-aminothiazole-4-carboxylic acid can be influenced by various environmental factors. It’s worth noting that the compound’s synthesis involves reacting ethyl bromopyruvate and thiourea , and the reaction environment could potentially influence the properties of the resulting compound.

Biochemical Analysis

Biochemical Properties

Ethyl 2-aminothiazole-4-carboxylic acid has been found to interact with various enzymes and proteins. For instance, it has been shown to have a strong binding affinity with the enzyme UDP-N-acetylmuramate/L-alanine ligase . This interaction suggests that Ethyl 2-aminothiazole-4-carboxylic acid could potentially act as an antagonist against this enzyme .

Cellular Effects

The effects of Ethyl 2-aminothiazole-4-carboxylic acid on cells are largely dependent on its interactions with various biomolecules. For example, its interaction with UDP-N-acetylmuramate/L-alanine ligase could potentially influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Ethyl 2-aminothiazole-4-carboxylic acid involves its binding interactions with biomolecules, such as enzymes. For instance, it has been shown to bind with UDP-N-acetylmuramate/L-alanine ligase, potentially inhibiting or activating this enzyme . This interaction could lead to changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-aminothiazole-4-carboxylic acid typically involves the reaction of ethyl bromopyruvate with thiourea in ethanol. The reaction mixture is refluxed for 24 hours, and the progress is monitored using thin-layer chromatography (TLC) with a petroleum ether and ethyl acetate solvent system .

Industrial Production Methods: While specific industrial production methods for ethyl 2-aminothiazole-4-carboxylic acid are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the availability of starting materials and the simplicity of the reaction setup .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-ethyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-5-ethyl-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Amino-5-ethyl-1,3-thiazole-4-carboxylic acid can be compared with other thiazole derivatives such as:

Uniqueness: this compound stands out due to its ethyl ester group, which enhances its solubility and reactivity in various chemical reactions. This makes it a versatile intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

2-amino-5-ethyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-2-3-4(5(9)10)8-6(7)11-3/h2H2,1H3,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVXVYYCBTZEHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.